REACTION_CXSMILES
|
BrC[CH2:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:11]=[C:12]([CH:17]=[C:18]([Cl:20])[N:19]=2)[C:13]([O:15][CH3:16])=[O:14])=[CH:6][CH:5]=1.[CH3:21][NH:22][CH3:23]>C1COCC1>[Cl:20][C:18]1[CH:17]=[C:12]([CH:11]=[C:10]([C:7]2[CH:8]=[CH:9][C:4]([CH2:3][N:22]([CH3:23])[CH3:21])=[CH:5][CH:6]=2)[N:19]=1)[C:13]([O:15][CH3:16])=[O:14]
|
Name
|
methyl 2-(4-(bromoethyl)phenyl)-6-chloroisonicotinate
|
Quantity
|
0.533 g
|
Type
|
reactant
|
Smiles
|
BrCCC1=CC=C(C=C1)C=1C=C(C(=O)OC)C=C(N1)Cl
|
Name
|
|
Quantity
|
7.8 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction mass
|
Type
|
CUSTOM
|
Details
|
On completion, reaction mass
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
crude obtained
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography over silica gel obtaining pure methyl 2-chloro-6-(4-((dimethylamino)methyl)phenyl)isonicotinate (0.48 g, 99%)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C(=O)OC)C=C(N1)C1=CC=C(C=C1)CN(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |